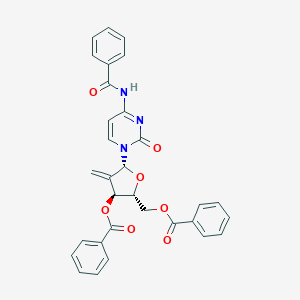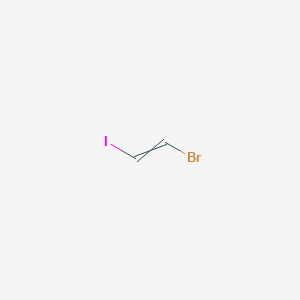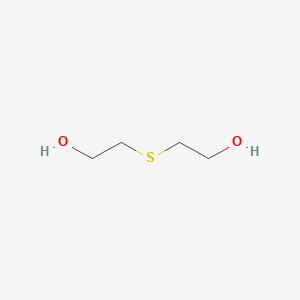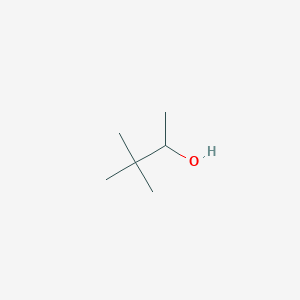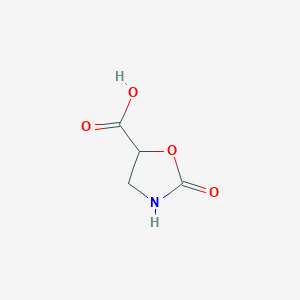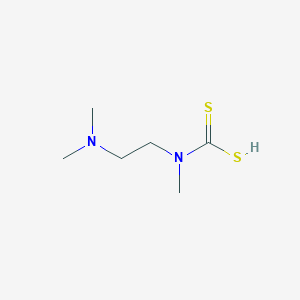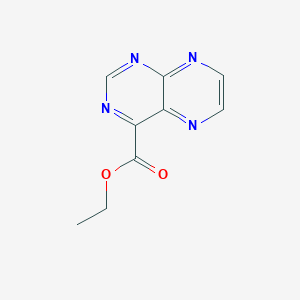
Ethyl 4-pteridinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-pteridinecarboxylate is a compound that belongs to the pteridine family, which is a heterocyclic organic compound. It is a colorless crystal that has a molecular formula of C10H9N3O2. This compound has gained significant attention in scientific research due to its potential applications in various fields, including biochemistry, pharmacology, and medicine.
Wirkmechanismus
The mechanism of action of Ethyl 4-pteridinecarboxylate is not fully understood, but it is believed to act as an inhibitor of dihydrofolate reductase, which is an essential enzyme involved in the biosynthesis of nucleic acids. By inhibiting this enzyme, Ethyl 4-pteridinecarboxylate disrupts the production of DNA and RNA, which can lead to the death of cancer cells.
Biochemische Und Physiologische Effekte
Ethyl 4-pteridinecarboxylate has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-pteridinecarboxylate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized, and it has been extensively studied for its potential applications in scientific research. However, one of the limitations of Ethyl 4-pteridinecarboxylate is its low solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 4-pteridinecarboxylate. One potential direction is the development of new drugs based on its structure and mechanism of action. Additionally, further studies are needed to fully understand its biochemical and physiological effects, which may have potential applications in the treatment of various diseases. Finally, research is needed to optimize the synthesis methods for Ethyl 4-pteridinecarboxylate, which can lead to the production of high-quality compounds for use in scientific research.
Synthesemethoden
The synthesis of Ethyl 4-pteridinecarboxylate can be achieved through several methods, including the condensation of ethyl acetoacetate with 2-aminopyridine and formic acid. Another method involves the reaction of ethyl acetoacetate with 2-aminopyridine and formamide in the presence of a catalyst. These methods have been extensively studied, and their efficiency has been optimized for the production of high-quality Ethyl 4-pteridinecarboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-pteridinecarboxylate has been extensively studied for its potential applications in scientific research. It has been used in the development of various drugs, including antifolate drugs and antitumor agents. Additionally, it has been used as a precursor in the synthesis of pteridine derivatives, which have been shown to have potential applications in the treatment of various diseases, including cancer, diabetes, and neurological disorders.
Eigenschaften
CAS-Nummer |
16008-51-8 |
|---|---|
Produktname |
Ethyl 4-pteridinecarboxylate |
Molekularformel |
C9H8N4O2 |
Molekulargewicht |
204.19 g/mol |
IUPAC-Name |
ethyl pteridine-4-carboxylate |
InChI |
InChI=1S/C9H8N4O2/c1-2-15-9(14)7-6-8(13-5-12-7)11-4-3-10-6/h3-5H,2H2,1H3 |
InChI-Schlüssel |
IJRYLHLFMASLPX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NC=NC2=NC=CN=C12 |
Kanonische SMILES |
CCOC(=O)C1=NC=NC2=NC=CN=C12 |
Synonyme |
4-Pteridinecarboxylic acid ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



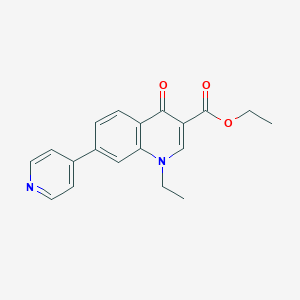
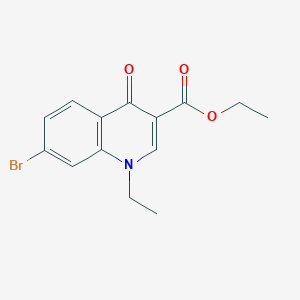
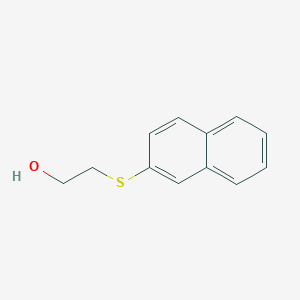
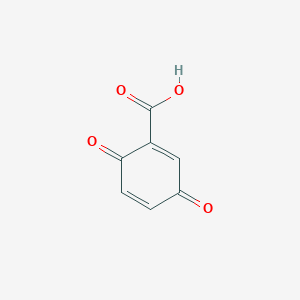
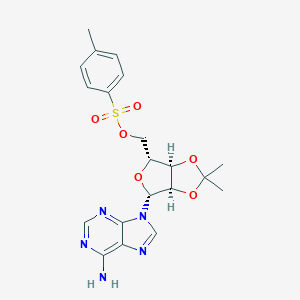
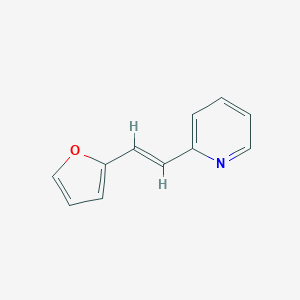
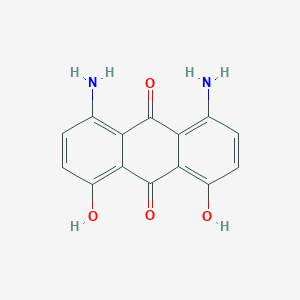
![Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene](/img/structure/B106042.png)
